molecular formula C18H29N5O3 B14020933 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol CAS No. 95380-45-3

2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol

Cat. No.: B14020933
CAS No.: 95380-45-3
M. Wt: 363.5 g/mol
InChI Key: LCARYNFINKHQOB-UHFFFAOYSA-N
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Description

2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol is a complex organic compound that features a nitrophenol core substituted with two 4-methylpiperazin-1-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2,6-dihydroxybenzaldehyde to introduce the nitro group, followed by the protection of hydroxyl groups. The protected intermediate is then subjected to a Mannich reaction with formaldehyde and 4-methylpiperazine to introduce the piperazine moieties. Finally, deprotection yields the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This could involve the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

    Condensation: The piperazine moieties can engage in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides can be used under basic conditions.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

    Reduction of the nitro group: Produces the corresponding amine derivative.

    Substitution of the hydroxyl group: Yields various ether or ester derivatives.

    Condensation reactions: Forms Schiff bases or other condensation products.

Scientific Research Applications

2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol involves its interaction with molecular targets such as enzymes or receptors. The piperazine moieties can enhance binding affinity to these targets, while the nitrophenol core can participate in redox reactions. This compound may modulate the activity of specific proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

95380-45-3

Molecular Formula

C18H29N5O3

Molecular Weight

363.5 g/mol

IUPAC Name

2,6-bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol

InChI

InChI=1S/C18H29N5O3/c1-19-3-7-21(8-4-19)13-15-11-17(23(25)26)12-16(18(15)24)14-22-9-5-20(2)6-10-22/h11-12,24H,3-10,13-14H2,1-2H3

InChI Key

LCARYNFINKHQOB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCN(CC3)C)[N+](=O)[O-]

Origin of Product

United States

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